4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 861210-10-8
Cat. No.: VC2428423
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861210-10-8 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 |
| Standard InChI Key | JQICUSPEMWKTSQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO |
Introduction
Basic Information and Chemical Properties
4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound characterized by a pyrazolone core structure with specific substitutions. The compound belongs to the class of pyrazol-3-ones, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Chemical Identification
| Parameter | Value |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 861210-10-8 |
| IUPAC Name | 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Synonyms | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one; 3H-Pyrazol-3-one, 1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl- |
The compound features a pyrazolone core with a phenyl group at position 2, a methyl group at position 5, and a hydroxyethyl group at position 4 .
Physical Properties
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Physical State: Solid at room temperature
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Solubility: Likely soluble in polar organic solvents due to the presence of the hydroxyl group
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Stability: Generally stable under normal conditions
Structural Characteristics and Chemical Analysis
Structural Features
The structure of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one consists of:
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A pyrazolone core (a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group)
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A phenyl group attached to nitrogen at position 2
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A methyl group at position 5
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A hydroxyethyl group at position 4
The presence of both hydrophilic (hydroxyl, carbonyl) and hydrophobic (phenyl, methyl) moieties contributes to the compound's versatile chemical behavior and potential biological activities .
Spectroscopic Characterization
While the search results don't provide specific spectroscopic data for this exact compound, pyrazolone derivatives typically exhibit characteristic spectral patterns:
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IR Spectroscopy: Expected to show characteristic absorption bands for:
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N-H stretching (if present in tautomeric form)
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C=O stretching of the pyrazolone ring
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O-H stretching from the hydroxyethyl group
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C-H stretching from the methyl and ethyl groups
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C=C and C=N stretching of the heterocyclic ring
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NMR Spectroscopy: Would exhibit signals corresponding to:
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Aromatic protons from the phenyl group
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Methyl protons
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Hydroxyl proton
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Methylene protons from the hydroxyethyl chain
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Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. While specific synthetic routes for this exact compound aren't detailed in the search results, the synthesis of analogous compounds provides insight into potential methods:
Formation of the Pyrazolone Core
The initial step involves the formation of the pyrazolone ring, typically through the condensation of a phenylhydrazine with a suitable β-keto ester or other carbonyl compound.
Specific Synthetic Route
A possible synthetic route, based on similar compounds, may involve:
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Reaction of phenylhydrazine with a suitable β-keto ester containing a methyl group
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Formation of the pyrazolone core structure
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Regioselective alkylation with a protected hydroxyethyl group
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Deprotection to reveal the final hydroxyl functionality
Chemical Reactivity and Reactions
Functional Group Reactivity
The reactivity of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is determined by its various functional groups:
Hydroxyl Group
The primary hydroxyl group in the hydroxyethyl chain can undergo:
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Oxidation reactions (to form aldehydes or carboxylic acids)
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Esterification
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Etherification
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Reactions with isocyanates to form urethanes
Pyrazolone Core
The pyrazolone ring can participate in:
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Tautomerism (between keto and enol forms)
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Electrophilic substitution reactions
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Coordination with metal ions
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Further functionalization at various positions
Notable Reactions
While specific reactions of this compound aren't detailed in the search results, related pyrazolone derivatives are known to undergo various transformations, including:
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Knoevenagel condensation reactions
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Metal complexation
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Oxidation/reduction reactions
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Sulfonylation reactions, as seen in related compounds like 1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Structure-Activity Relationships and Derivatives
Related Compounds
Several structurally related compounds appear in the literature, providing context for understanding the potential properties of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:
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1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (Edaravone):
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4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one:
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1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE:
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4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:
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Contains a nitrophenylsulfonyl group
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Another complex derivative with potential different properties
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Structure-Activity Considerations
Based on structure-activity relationships observed in related compounds:
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The phenyl group at position 2 often contributes to binding interactions with biological targets
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The methyl group at position 5 may influence the electronic properties of the pyrazolone ring
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The hydroxyethyl group at position 4 introduces hydrophilicity and potential for hydrogen bonding
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Additional functionalization (like sulfonylation) can significantly alter biological activity profiles
Physical and Chemical Data
Research and Development Status
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Development of novel synthetic methodologies
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Investigation of potential therapeutic applications
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Structure-activity relationship studies
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Development of analytical methods
The compound is commercially available from various chemical suppliers, suggesting its use in research settings .
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